Gendenafil
Overview
Description
Gendenafil, similar to Vardenafil, is a selective phosphodiesterase type 5 inhibitor. It's used primarily in the medical field for certain conditions, similar to how Vardenafil is used for erectile dysfunction in men with diabetes (Goldstein et al., 2003).
Synthesis Analysis
The synthesis of compounds like Vardenafil involves using raw materials such as 2-ethoxybenzonitrile and DL-alanine. The synthesis process includes crucial ring-closing reactions and optimization of reaction conditions (Zhang Wan-bin, 2006).
Molecular Structure Analysis
The molecular structure of compounds similar to Gendenafil, such as Vardenafil, has been determined using techniques like synchrotron X-ray powder diffraction and density functional techniques. These compounds generally have a fused ring system and exhibit specific intramolecular hydrogen bonds (Austin M. Wheatley et al., 2018).
Chemical Reactions and Properties
Compounds in the same class as Gendenafil demonstrate unique chemical properties, particularly in their interaction with enzymes like phosphodiesterase-5. This interaction is key to their mechanism of action, as seen in studies of Vardenafil (Huanchen Wang et al., 2008).
Physical Properties Analysis
The physical properties, such as solubility and melting point, are crucial for understanding the compound's behavior in different environments. For compounds like Vardenafil, these properties can be characterized using various spectroscopic techniques (Austin M. Wheatley et al., 2018).
Chemical Properties Analysis
Chemical properties include reactivity with other compounds and stability under different conditions. For Vardenafil, these properties are explored in the context of its therapeutic use and interaction with other pharmaceutical compounds (Goldstein et al., 2003).
Scientific Research Applications
Female Sexual Function : Vardenafil enhances blood flow responses to pelvic nerve stimulation in female dogs, highlighting the role of the NO/cGMP pathway in female sexual organs (Angulo et al., 2003).
Lung Inflammation in Cystic Fibrosis : It reduces lung inflammation, particularly in macrophage cell markers, in F508del-CF mice (Lubamba et al., 2012).
Erectile Dysfunction : Vardenafil is an effective oral therapy for erectile dysfunction, improving erection rates and overall sexual satisfaction (Hellstrom, 2003).
Detection in Herbal Products : A developed immunoassay can rapidly screen for vardenafil and its analogues in herbal products, useful for detecting illegal additives (Guo et al., 2010).
Cardioprotection : Sildenafil, a similar PDE5 inhibitor, shows a preconditioning-like cardioprotective effect in animal models of ischemia-reperfusion injury (Kukreja et al., 2004).
Benign Prostatic Hyperplasia : Vardenafil significantly improves lower urinary tract symptoms, erectile function, and quality of life in men with benign prostatic hyperplasia (Stief et al., 2008).
Hepatoprotection : Vardenafil has a hepatoprotective effect against experimentally induced acute liver injury in mice (Ahmed et al., 2017).
Tumor Immunity : PDE5 inhibitors like sildenafil can enhance intratumoral T cell infiltration and activation, reducing tumor growth and improving antitumor efficacy of adoptive T cell therapy (Serafini et al., 2006).
Ovary Injury : Low and high dose vardenafil attenuates ischemia-reperfusion induced ovary injury in rats, affecting vascular congestion, hemorrhage, and follicle degeneration (Yurtçu et al., 2015).
Safety And Hazards
When using Gendenafil, certain safety issues need to be considered . Firstly, Gendenafil is a prescription medication and should be used under the guidance of a doctor . Secondly, Gendenafil may interact with other medications, potentially leading to adverse reactions . Therefore, individuals should inform their doctor about their medication history before using it . Additionally, certain populations, such as those with heart disease, high blood pressure, or allergies to alcohol or drugs, should avoid using Gendenafil . Lastly, Gendenafil may cause common side effects such as headaches, facial flushing, and indigestion . If severe side effects or discomfort occur, individuals should consult a doctor immediately .
properties
IUPAC Name |
5-(5-acetyl-2-ethoxyphenyl)-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-5-7-14-16-17(23(4)22-14)19(25)21-18(20-16)13-10-12(11(3)24)8-9-15(13)26-6-2/h8-10H,5-7H2,1-4H3,(H,20,21,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBDHZKAVGNHET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)C)OCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70163777 | |
Record name | Gendenafil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70163777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Gendenafil | |
CAS RN |
147676-66-2 | |
Record name | Gendenafil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147676662 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gendenafil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70163777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GENDENAFIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2834X003B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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